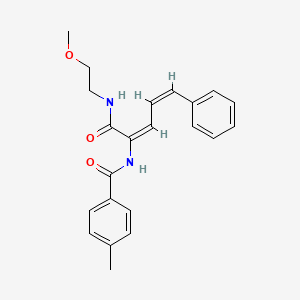

N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a synthetic organic compound that exhibits significant biological activity It is characterized by the presence of multiple functional groups, including an amide, an amino, and an oxo group, combined within a complex carbon framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis procedures. The initial step often includes the formation of the core penta-2,4-dien-2-yl skeleton through aldol condensation or similar reactions. Subsequent steps involve the functionalization of the intermediate products to introduce the 2-methoxyethylamino group, phenyl group, and other side chains through reactions such as amination, esterification, and aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is streamlined by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Large-scale production may employ continuous flow reactors and automated control systems to ensure consistent quality and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide undergoes several types of chemical reactions, including oxidation, reduction, nucleophilic substitution, and electrophilic addition.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Hydride donors such as lithium aluminum hydride or sodium borohydride.

Substitution: : Halogenation with reagents like phosphorus tribromide, followed by nucleophilic attack.

Addition: : Electrophiles such as hydrogen chloride or bromine in nonpolar solvents.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of corresponding alcohols or amines.

Applications De Recherche Scientifique

This compound is used extensively in research due to its structural complexity and biological relevance. It serves as a model molecule for studying reaction mechanisms, a ligand in coordination chemistry, and an intermediate in the synthesis of more complex bioactive compounds. In biology and medicine, it is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industrially, it may be utilized in the development of advanced materials or as a precursor in the synthesis of dyes and polymers.

Mécanisme D'action

The mechanism of action of N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amide and amino groups allows it to form hydrogen bonds and electrostatic interactions, influencing biochemical pathways and cellular processes. Detailed studies often reveal its role in modulating signal transduction pathways, inhibiting or activating key enzymes, and altering gene expression patterns.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide stands out due to its unique combination of functional groups and molecular geometry. Compounds such as N-((2E,4Z)-1-((2-ethoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide or N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-3-methylbenzamide exhibit slight variations in their substituents, leading to different chemical behaviors and biological activities. These differences highlight the importance of precise structural modifications in tailoring compounds for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific domains. Its unique structure, diverse reactivity, and potential biological activities make it a valuable subject of study and application in research and industry.

Activité Biologique

N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and metabolic disorders. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C34H42N4O5S, and it includes a methoxyethyl group, which is essential for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer progression.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Properties : Potential antioxidant effects could contribute to its protective roles in various cellular contexts.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various in vitro and in vivo models. Below is a summary of the findings:

| Study | Model | Activity Observed | EC50 (µM) | Reference |

|---|---|---|---|---|

| A | Pancreatic β-cells | Protective against ER stress | 0.1 ± 0.01 | |

| B | Tumor cell lines | Inhibition of growth | 6.0 | |

| C | Antioxidant assays | Scavenging free radicals | N/A |

Case Study 1: Pancreatic β-cell Protection

A study investigated the protective effects of the compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results indicated that the compound significantly improved cell viability, achieving maximal activity at an EC50 value of 0.1±0.01μM. This suggests a strong potential for developing therapies aimed at diabetes management through β-cell protection.

Case Study 2: Anti-cancer Activity

In another study focusing on various tumor cell lines, the compound demonstrated significant growth inhibition with an effective concentration (EC50) of 6μM. This highlights its potential as an anti-cancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Research Findings

Research has shown that this compound can modulate various biological pathways:

- Cell Cycle Regulation : The compound influences cell cycle progression in cancer cells.

- Apoptosis Induction : It promotes apoptosis in malignant cells through mitochondrial pathways.

- Anti-inflammatory Effects : Observations suggest that it may reduce inflammation markers in certain models.

Propriétés

IUPAC Name |

N-[(2E,4Z)-1-(2-methoxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-17-11-13-19(14-12-17)21(25)24-20(22(26)23-15-16-27-2)10-6-9-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3,(H,23,26)(H,24,25)/b9-6-,20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOWFQLZXOCUDA-URSQURDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C=C\C2=CC=CC=C2)/C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.